2-isopropyl-1-(3-nitrobenzyl)-1H-imidazole
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the integration of multiple functional groups around the central imidazole ring system. The compound possesses the molecular formula C₁₃H₁₅N₃O₂ with a molecular weight of 245.28 grams per mole, establishing it as a moderately sized heterocyclic molecule with significant structural diversity. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-[(3-nitrophenyl)methyl]-2-propan-2-ylimidazole, reflecting the systematic positioning of substituents around the imidazole core.
The stereochemical arrangement of this compound demonstrates several notable features that influence its overall molecular geometry. The isopropyl group attached to the second position of the imidazole ring introduces a branched alkyl substituent that creates steric interactions affecting the molecule's conformational preferences. The three-dimensional positioning of this isopropyl moiety, represented by the propan-2-yl designation, generates two methyl groups extending from a central carbon atom, creating a symmetric branching pattern that influences the overall molecular volume and shape.
The nitrobenzyl substituent attached to the nitrogen atom at position one of the imidazole ring represents a significant structural feature contributing to the compound's electronic properties and conformational behavior. The nitro group positioned at the meta location (position 3) of the benzyl ring creates an electron-withdrawing effect that influences the electronic distribution throughout the molecular framework. This positioning generates a specific dipole moment contribution that affects intermolecular interactions and potential crystallographic arrangements.
The simplified molecular input line entry system representation of the compound, expressed as CC(C)C1=NC=CN1CC2=CC(=CC=C2)N+[O-], provides detailed connectivity information revealing the systematic arrangement of atoms within the molecular structure. This notation demonstrates the methylene bridge connecting the imidazole nitrogen to the benzyl carbon, establishing a flexible linkage that allows rotational freedom around the carbon-nitrogen bond. The International Chemical Identifier representation further confirms the molecular connectivity pattern, providing a standardized description of the compound's three-dimensional structure.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-[(3-nitrophenyl)methyl]-2-propan-2-ylimidazole |
| Chemical Database Identifier | 43926430 |
| Creation Date | 2009-07-21 |
| Last Modification | 2025-05-18 |
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of imidazole derivatives provides crucial insights into the preferred conformational arrangements and intermolecular interactions that characterize these heterocyclic compounds. Related studies of structurally similar imidazole derivatives reveal important patterns in crystal packing and molecular orientation that can be extrapolated to understand the behavior of this compound. Crystal structure determinations of comparable nitrophenyl-substituted imidazoles demonstrate characteristic dihedral angles between the imidazole ring and the substituted phenyl groups, providing reference points for conformational analysis.
The conformational behavior of imidazole derivatives is significantly influenced by the presence of substituted benzyl groups, particularly those containing electron-withdrawing nitro substituents. Crystallographic studies of related compounds such as (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole reveal that molecules containing nitrophenyl substituents typically adopt slightly twisted conformations with dihedral angles ranging from 7.73 to 8.12 degrees between the imidazole and benzene rings. These conformational preferences arise from the balance between conjugative stabilization and steric repulsion between the aromatic systems.
The crystal packing arrangements of nitrophenyl-imidazole derivatives demonstrate characteristic intermolecular interactions that stabilize the solid-state structure. Studies of related compounds show that carbon-hydrogen to oxygen hydrogen bonding interactions involving the nitro group oxygen atoms create specific packing motifs that influence the overall crystal architecture. Additionally, carbon-hydrogen to nitrogen hydrogen bonding interactions contribute to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice, providing insights into the potential packing behavior of this compound.
The presence of the isopropyl substituent at the second position of the imidazole ring introduces additional conformational complexity that affects the overall molecular geometry. Comparative studies of alkyl-substituted imidazoles reveal that branched substituents create steric hindrance that influences both intramolecular conformational preferences and intermolecular packing arrangements. The isopropyl group's bulky nature may restrict certain conformational arrangements while favoring others, ultimately affecting the compound's crystallographic behavior and solid-state properties.
Conformational analysis studies of related imidazole derivatives demonstrate that the torsional flexibility around the methylene bridge connecting the imidazole nitrogen to the benzyl group significantly influences the overall molecular shape. The rotational freedom around this carbon-nitrogen bond allows the molecule to adopt multiple conformational states, each characterized by different spatial arrangements of the nitrophenyl group relative to the imidazole plane. These conformational variations have important implications for intermolecular interactions and crystal packing efficiency.
| Conformational Parameter | Related Compound Values | Implication |
|---|---|---|
| Imidazole-Benzene Dihedral Angle | 7.73° - 8.12° | Slight twisting between rings |
| Molecular Planarity | Nearly planar | Enhanced conjugation |
| Intermolecular Hydrogen Bonds | C-H⋯O, C-H⋯N | Stabilized crystal packing |
| Rotational Freedom | Carbon-Nitrogen bond | Multiple conformational states |
Comparative Analysis with Substituted Imidazole Derivatives
The structural characteristics of this compound can be better understood through systematic comparison with other substituted imidazole derivatives, particularly those containing similar functional groups or substitution patterns. Comparative analysis with triphenyl imidazole derivatives reveals fundamental differences in molecular architecture and electronic properties that arise from the specific substitution pattern and functional group positioning. Triphenyl imidazoles, characterized by phenyl groups at positions 2, 4, and 5 of the imidazole ring, demonstrate different conformational preferences and intermolecular interaction patterns compared to the nitrobenzyl-substituted derivative under investigation.
The electronic properties of this compound differ significantly from those of simpler alkyl-substituted imidazoles due to the presence of the electron-withdrawing nitro group. Studies of nitro-substituted imidazole derivatives demonstrate that the introduction of nitro functionality creates substantial changes in the electronic distribution throughout the molecular framework. The meta-positioning of the nitro group on the benzyl substituent generates a specific electronic environment that influences both the basicity of the imidazole nitrogen atoms and the overall dipole moment of the molecule.
Comparative studies of benzyl-substituted imidazoles provide valuable insights into the conformational behavior and intermolecular interactions characteristic of this structural class. Crystal structure analysis of 1-benzyl-1H-benzimidazole reveals a dihedral angle of 85.77 degrees between the imidazole ring and the benzyl ring, indicating a nearly perpendicular arrangement that minimizes steric interactions while maintaining electronic communication between the aromatic systems. This conformational preference differs from that observed in compounds where the benzyl group contains additional substituents, such as the nitro group present in the compound under investigation.
The influence of alkyl substitution at the second position of the imidazole ring can be evaluated through comparison with other isopropyl-substituted imidazole derivatives. Studies of 2-isopropyl-1H-imidazole demonstrate that the branched alkyl substituent creates specific steric effects that influence both molecular conformation and intermolecular interactions. The presence of the isopropyl group enhances the hydrophobic character of the molecule while providing steric bulk that affects the accessibility of the imidazole nitrogen atoms for hydrogen bonding or coordination interactions.
The combination of nitrobenzyl and isopropyl substituents in this compound creates a unique structural environment that distinguishes it from simpler imidazole derivatives. Comparative analysis with other dual-substituted imidazoles reveals that the electronic effects of the nitro group and the steric effects of the isopropyl group work synergistically to define the compound's overall properties. The electron-withdrawing nature of the nitrobenzyl substituent reduces the electron density on the imidazole ring, while the steric bulk of the isopropyl group influences the spatial arrangement of potential interaction sites.
Anti-inflammatory activity studies of substituted imidazole derivatives provide additional comparative context for understanding structure-activity relationships. Research demonstrates that compounds with electropositive groups like nitro substituents exhibit enhanced activity compared to those with electronegative substituents. The meta-substitution pattern of the nitro group in this compound may contribute to specific biological activity profiles, although detailed pharmacological evaluation falls outside the scope of this structural analysis.
| Compound Class | Structural Features | Key Differences |
|---|---|---|
| Triphenyl Imidazoles | Three phenyl substituents | Higher symmetry, different electronic properties |
| Benzyl Imidazoles | Single benzyl substituent | Simpler substitution pattern, different conformational preferences |
| Alkyl Imidazoles | Simple alkyl chains | Reduced steric bulk, different hydrogen bonding patterns |
| Nitro Imidazoles | Electron-withdrawing groups | Enhanced electronic effects, altered basicity |
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-propan-2-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10(2)13-14-6-7-15(13)9-11-4-3-5-12(8-11)16(17)18/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINQPXWFWYPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-1-(3-nitrobenzyl)-1H-imidazole typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The introduction of a nitro group to the benzyl ring is achieved through nitration. This involves treating benzyl compounds with a mixture of concentrated nitric acid and sulfuric acid.
Imidazole Formation: The imidazole ring is formed through a cyclization reaction involving the appropriate precursors, such as glyoxal and ammonia or primary amines.
Alkylation: The isopropyl group is introduced via alkylation, typically using isopropyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-1-(3-nitrobenzyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized under specific conditions to form different products.
Substitution: The imidazole ring can undergo electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of the nitro group typically yields an amine derivative.
Substitution: Substitution reactions can yield various halogenated imidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit notable antimicrobial activity. 2-Isopropyl-1-(3-nitrobenzyl)-1H-imidazole has shown promise as an antimicrobial agent against various bacterial strains. Studies have demonstrated its effectiveness against resistant strains, highlighting its potential for developing new antibiotics.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. Mechanistic studies are ongoing to elucidate how it induces apoptosis in these cells, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in inflammatory processes. This suggests its potential utility in treating inflammatory diseases.
Chemical Research Applications
Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important building block for creating more complex molecules. Its reactivity allows chemists to explore various synthetic pathways, which can lead to the development of novel compounds with enhanced biological activities.
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding interactions of this compound with biological targets. These studies provide insights into its mechanism of action and help identify potential modifications that could enhance its efficacy and specificity towards particular enzymes or receptors.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Nitroimidazole | Nitro group on the imidazole ring | Strong antifungal properties |
| Benzimidazole | Benzene fused with imidazole | Exhibits diverse biological activities |
| 2-Methylimidazole | Methyl group at position 2 | Used in pharmaceuticals for infections |
These comparisons illustrate the versatility of imidazoles in medicinal chemistry and how specific substitutions can lead to unique biological activities.
Case Studies
Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated significant inhibition against multidrug-resistant Salmonella Typhi, showcasing its potential as a new therapeutic agent against resistant pathogens.
Anticancer Mechanisms
In research focused on breast cancer cell lines, derivatives of imidazoles were shown to enhance caspase activity significantly, indicating their role in promoting apoptosis. The study highlighted how these compounds could induce morphological changes in cancer cells at concentrations as low as 1 μM, suggesting a potent anticancer mechanism.
Mechanism of Action
The mechanism of action of 2-isopropyl-1-(3-nitrobenzyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and metabolic differences between 2-isopropyl-1-(3-nitrobenzyl)-1H-imidazole and the closely related compound 5-isopropyl-1-methyl-2-nitro-1H-imidazole (studied in Assandri et al., 1978):
| Property | This compound | 5-Isopropyl-1-methyl-2-nitro-1H-imidazole |
|---|---|---|
| 1-Substituent | 3-Nitrobenzyl group | Methyl group |
| 2-Substituent | Isopropyl group | Nitro group |
| Nitro Group Position | Benzyl ring (3'-position) | Imidazole ring (position 2) |
| Metabolic Sites | Not reported; predicted: isopropyl chain, nitrobenzyl | Isopropyl chain (tertiary carbon or methyl groups) |
| Key Metabolites | Unclear; nitro group retention likely | Oxidized isopropyl derivatives (retaining nitro group) |
Key Observations:
Nitro Group Localization :
- In 5-isopropyl-1-methyl-2-nitro-1H-imidazole, the nitro group on the imidazole ring remains intact during metabolism, with biotransformation focused on the isopropyl chain .
- For this compound, the nitro group on the benzyl ring may exhibit distinct reactivity. Nitro groups on aromatic systems (e.g., benzyl) are often reduced to amines in vivo, but this remains speculative without direct evidence.
Substituent Effects on Metabolism: The isopropyl chain in both compounds is susceptible to oxidative metabolism. In 5-isopropyl-1-methyl-2-nitro-1H-imidazole, hydroxylation occurs at the tertiary carbon or methyl groups, producing metabolites accounting for ~50% of excreted radiocarbon .
Physicochemical Properties :
- The 3-nitrobenzyl group enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility relative to the methyl-substituted analog. This could influence bioavailability and tissue distribution.
Broader Context: Comparison with Other Nitroimidazoles
- Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) : Nitro group at position 5 undergoes reduction to form reactive intermediates, enabling antimicrobial activity. This contrasts with the stability of the nitro group in 2-nitroimidazoles (e.g., 5-isopropyl-1-methyl-2-nitro-1H-imidazole), which remains intact during metabolism .
- Benznidazole (N-benzyl-2-nitroimidazole): Features a benzyl group and nitroimidazole core. Its nitro group is reduced in parasitic targets, generating cytotoxic metabolites.
Biological Activity
2-Isopropyl-1-(3-nitrobenzyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with an isopropyl group and a 3-nitrobenzyl moiety. This unique structure is believed to contribute to its biological activity through various interactions with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The nitro group can enhance the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Additionally, the imidazole ring may participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical) | 12.5 | Moderate potency |
| A549 (Lung) | 15.0 | Moderate potency |
| MDA-MB-231 (Breast) | 10.0 | High potency |
Lower IC50 values indicate higher potency against these cell lines, suggesting potential as an anticancer agent .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Preliminary studies indicate efficacy against both Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values are still being established.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32.0 | Moderate activity |
| Escherichia coli | 64.0 | Moderate activity |
These findings suggest that the compound may be useful in developing new antimicrobial agents .
Anticancer Studies
A study examining the structure-activity relationship (SAR) of imidazole derivatives found that modifications to functional groups significantly impacted antiproliferative activity. The introduction of electron-withdrawing groups like nitro was particularly beneficial in enhancing activity against various cancer cell lines .
Enzyme Inhibition
Research indicates that this compound may serve as a valuable probe for studying enzyme inhibition and protein-ligand interactions. Its ability to modulate enzyme activity suggests potential applications in drug development targeting specific pathways .
Q & A
Q. Validation :
- Monitor reaction progress using TLC or HPLC.
- Confirm purity via melting point analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS).
- Compare spectral data with literature values for analogous compounds (e.g., 1-(3-chlorobenzyl)-1H-imidazole derivatives) .
Basic Question: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
Spectroscopic Validation :
Q. Crystallographic Validation :
- X-ray Diffraction : Use SHELX or similar software for structure refinement . ORTEP-III can generate thermal ellipsoid plots to visualize molecular geometry .
- Key Parameters : Planarity of the imidazole ring and dihedral angles between substituents (e.g., nitrobenzyl vs. isopropyl groups) should align with analogous structures (e.g., 2-(2-nitrophenyl)imidazole derivatives) .
Advanced Question: How should researchers address discrepancies in crystallographic data refinement for nitro-substituted imidazole derivatives?
Methodological Answer:
Discrepancies often arise from disordered nitro groups or solvent molecules. Mitigation strategies include:
- Data Collection : Use high-resolution synchrotron data to reduce noise.
- Refinement Tools : SHELXL’s restraints (e.g., DFIX, FLAT) can stabilize geometrically uncertain regions .
- Validation : Cross-check residual electron density maps and R-factors against databases like the Cambridge Structural Database (CSD). For example, intramolecular C–H⋯π interactions in analogous compounds (e.g., 2-(2-nitrophenyl)-4,5-diphenylimidazole) can guide modeling .
Advanced Question: What computational strategies are effective in establishing structure-activity relationships (SAR) for imidazole derivatives?
Methodological Answer:
CoMSIA Analysis :
- Descriptor Selection : Electrostatic, hydrophobic, and steric fields are critical for SAR in nitroimidazoles .
- Training/Test Sets : Split data (e.g., 34:10 ratio) to validate predictive power. Use pED50 values (log(1/ED50)) as dependent variables .
Q. Example Table: CoMSIA Model Statistics
| Parameter | Value |
|---|---|
| q² (Cross-validated R²) | 0.62 |
| r² (Non-cross-validated R²) | 0.89 |
| Steric Contribution | 28% |
| Electrostatic Contribution | 34% |
Validation : Perform bootstrapping (>100 runs) to assess robustness .
Advanced Question: What methodological considerations are critical when designing catalytic systems for nitro-substituted imidazole synthesis?
Methodological Answer:
- Catalyst Choice : Copper(I) systems (e.g., CuI with 2-pyridonate ligands) enhance Ullmann coupling efficiency for nitrobenzyl-imidazole bonds .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may require inert atmospheres to prevent side reactions .
- Temperature Optimization : Elevated temperatures (120–150°C) accelerate coupling but risk nitro group decomposition. Monitor via in-situ FTIR .
Q. Example Table: Catalytic Conditions Comparison
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 120 | 78 |
| Pd(OAc)₂ | Toluene | 100 | 45 |
Advanced Question: How do intramolecular interactions influence the conformational stability of this compound?
Methodological Answer:
- C–H⋯π Interactions : Stabilize planar imidazole conformations. For example, in 2-(2-nitrophenyl)imidazole derivatives, C–H⋯π bonds between imidazole and nitrobenzyl groups reduce torsional strain .
- Hydrogen Bonding : O–H⋯N bonds (observed in crystal structures) enhance packing efficiency. Use Mercury software to analyze intermolecular contacts .
Q. Example Table: Key Structural Parameters
| Parameter | Value (Å/°) |
|---|---|
| Imidazole Ring Planarity (RMSD) | 0.0056 Å |
| Dihedral Angle (Nitrobenzyl-Imidazole) | 77.34° |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
